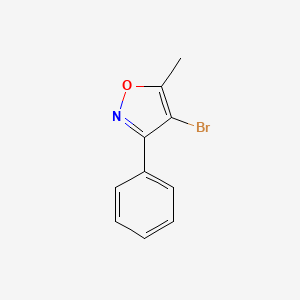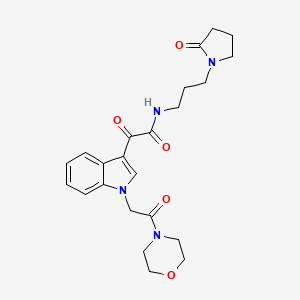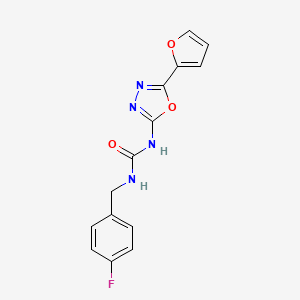
4-Bromo-5-methyl-3-phenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methyl-3-phenylisoxazole is a chemical compound with the empirical formula C11H10BrNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 252.11 . The SMILES string representation of the molecule is Cc1onc(-c2ccccc2)c1CBr .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 252.11 , and its empirical formula is C11H10BrNO .Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Base-Induced Decomposition
Research by Munno et al. (1977) focused on the base-induced decomposition of 4- and 5-phenylisoxazole derivatives, including 4-bromo-5-methyl-3-phenylisoxazole. They established the mechanism of reaction as a one-stage concerted abstraction of the proton in position 3 and scission of the N–O bond. This study contributes to understanding the reaction kinetics and mechanisms involving isoxazole derivatives (Munno, Bertini, & Lucchesini, 1977).
Tautomerism of Heteroaromatic Compounds
Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds with five-membered rings, including derivatives of 4-bromo-3-phenylisoxazole. Their work provided insights into the basicities of isoxazole and its derivatives, as well as their behavior in different solvents (Boulton & Katritzky, 1961).
Structural Studies and Bromination Reactions
Sarlo et al. (1966) explored the bromination of 3-phenyl and 4-phenyl compounds by N-bromosuccinimide. They highlighted differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase, contributing to the understanding of structural properties and reactions involving isoxazoles (Sarlo, Fabbrini, & Renzi, 1966).
Design of Cyclooxygenase-1 (COX-1) Inhibitors
Vitale et al. (2013) used a derivative of 5-methyl-4-phenylisoxazole to design a new series of diarylisoxazoles, aiming to improve selectivity and efficacy for COX-1 inhibition. This research has implications for the development of antiplatelet and anti-inflammatory agents (Vitale et al., 2013).
Reaction with Electrophilic Compounds
Alberola et al. (1992) studied the reactivity of 3-methyl-5-phenylisoxazole against electrophilic compounds. Their research provides insight into the behavior of isoxazole derivatives in various chemical reactions, contributing to synthetic chemistry applications (Alberola, Calvo, Rodriguez, & Sañudo, 1992).
13C NMR Spectroscopy
Yu et al. (2015) conducted 13C NMR spectroscopy of a series of 3,5-diaryl-4-bromoisoxazoles, providing valuable data for understanding the electronic structure and substituent effects in these compounds. This research aids in the characterization and analysis of similar heterocyclic compounds (Yu et al., 2015).
Electrophilic Substitution of Heteroaromatic Compounds
Katritzky et al. (1975) explored the electrophilic substitution of phenylisoxazoles, including 3-methyl-5-phenylisoxazole. Their study contributes to the understanding of the kinetics and mechanism of such reactions, providing valuable insights for synthetic strategies involving isoxazole derivatives (Katritzky, Konya, Tarhan, & Burton, 1975).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isoxazole derivatives, to which 4-bromo-5-methyl-3-phenylisoxazole belongs, have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
It is known that the biological activity of isoxazole derivatives can be influenced by the substitution of various groups on the isoxazole ring .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIRCXZUYJGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2544585.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2544587.png)
![N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2544588.png)


![4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2544595.png)

![N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2544598.png)
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2544603.png)
![1'-[(2,6-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2544605.png)
![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2544607.png)